molecular formula C10H14ClNO3 B2842810 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride CAS No. 1955494-61-7

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

Cat. No.: B2842810
CAS No.: 1955494-61-7
M. Wt: 231.68
InChI Key: YDVMRRAGKZNWSN-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a methyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with phenylalanine, which undergoes a series of reactions including protection, alkylation, and hydrolysis to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride can be used to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of aminopeptidase N/CD13, which is overexpressed in tumor cells and plays a role in tumor invasion and metastasis.

Medicine: The compound has potential medicinal applications, particularly in the development of anticancer drugs. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research and development.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. Its versatility and reactivity make it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism by which 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of aminopeptidase N/CD13, it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities and are known for their biological activity.

  • Amino acids: The presence of an amino group makes this compound similar to amino acids, which are fundamental building blocks of proteins.

Uniqueness: 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride stands out due to its specific combination of functional groups and its potential applications in enzyme inhibition and cancer research. Its unique structure allows for diverse chemical reactions and biological activities that are not found in simpler compounds.

Biological Activity

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride, also known as a derivative of beta-alanine, is a compound with significant potential in pharmaceutical and biochemical applications. Its molecular formula is C₁₀H₁₃NO₂·HCl, and it has a molecular weight of 215.68 g/mol. The compound features an amino group and a phenyl ring, which contribute to its biological activity and utility in various research fields.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring engages in hydrophobic interactions. This dual capability allows the compound to modulate various biochemical pathways, making it a valuable tool in drug design and biochemical research.

Therapeutic Applications

Research indicates that this compound may possess therapeutic properties relevant to several medical conditions:

  • Neurological Disorders : Its role as a building block in the synthesis of pharmaceuticals targeting neurological disorders is notable. Compounds derived from it have been studied for their neuroprotective effects.
  • Skin Conditions : It has been suggested that this compound may be effective in treating skin conditions such as acne, dermatitis, and psoriasis through its interaction with transforming growth factor-beta (TGF-β) mimics .
  • Wound Healing : The compound has shown promise in enhancing wound healing processes, potentially reducing scarring when used topically .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of neurodegeneration. The research highlighted its ability to inhibit apoptotic pathways, thereby promoting cell survival under stress conditions.
  • Skin Condition Treatment : Clinical trials have indicated that formulations containing this compound can significantly improve symptoms in patients with chronic skin conditions. The topical application was associated with reduced inflammation and enhanced tissue regeneration.

Comparative Analysis

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂·HCl
Molecular Weight215.68 g/mol
Therapeutic UsesNeurological disorders, skin conditions, wound healing
Mechanism of ActionEnzyme inhibition, receptor interaction

Research Findings

Numerous studies have explored the biological activity of this compound:

  • Pharmaceutical Development : It serves as a critical intermediate in synthesizing drugs aimed at treating neurological disorders and enhancing cognitive functions.
  • Biochemical Research : The compound is widely used in studies related to amino acid metabolism, providing insights into protein synthesis and cellular processes .

Properties

IUPAC Name

3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVMRRAGKZNWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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